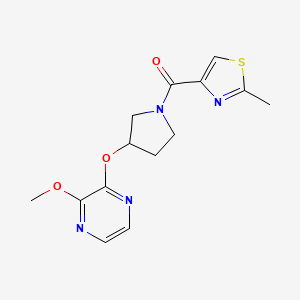

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone

Description

Properties

IUPAC Name |

[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-9-17-11(8-22-9)14(19)18-6-3-10(7-18)21-13-12(20-2)15-4-5-16-13/h4-5,8,10H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXYPGSZJLVBOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NC=CN=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Step 1: Preparation of 3-Methoxypyrazine

Reagents: Pyrazine, methanol, sodium methoxide.

Conditions: Methanol is reacted with pyrazine in the presence of sodium methoxide under reflux conditions to yield 3-Methoxypyrazine.

Step 2: Formation of (3-Methoxypyrazin-2-yl)oxy Group

Reagents: 3-Methoxypyrazine, pyrrolidine, anhydrous potassium carbonate.

Conditions: The 3-Methoxypyrazine is reacted with pyrrolidine and anhydrous potassium carbonate in a polar aprotic solvent such as DMF, facilitating the formation of the (3-Methoxypyrazin-2-yl)oxy group.

Step 3: Synthesis of 2-Methylthiazole

Reagents: 2-Chloromethylthiazole, methylamine.

Conditions: The thiazole ring is methylated using 2-Chloromethylthiazole and methylamine under mild heating conditions to yield 2-Methylthiazole.

Step 4: Coupling Reaction

Reagents: (3-Methoxypyrazin-2-yl)oxy-pyrrolidine and 2-Methylthiazol-4-ylmethanone.

Conditions: The two intermediate compounds are reacted under catalytic conditions using a coupling agent such as DCC (N,N'-Dicyclohexylcarbodiimide) to obtain the final compound.

Industrial Production Methods

Scale-Up Reactions: : The synthetic steps are scaled up using industrial reactors with optimized temperature, pressure, and solvent recycling processes.

Continuous Flow Chemistry: : Using continuous flow reactors for more efficient and controlled reaction parameters, minimizing side products and waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound may undergo oxidative transformation in the presence of strong oxidizing agents, resulting in the modification of its functional groups.

Reduction: : Reduction reactions involving the methanone moiety can be facilitated using reducing agents like lithium aluminium hydride (LiAlH4).

Substitution: : Various nucleophilic or electrophilic substitution reactions can occur at the pyrazine or thiazole rings.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: : Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4).

Catalysts: : Palladium on carbon (Pd/C) for hydrogenation, acidic or basic catalysts for substitution reactions.

Major Products

The oxidative products often involve hydroxylation or further carbonyl functionalization.

Reduction typically yields alcohol or amine derivatives of the compound.

Substitution products vary based on the nucleophile or electrophile introduced.

Scientific Research Applications

The compound shows potential across various fields:

Chemistry: : Investigated for its reactivity and functionalization potential in complex organic synthesis.

Biology: : Examined for its interaction with biological macromolecules and potential as a biochemical probe.

Medicine: : Explored for pharmaceutical applications, such as enzyme inhibition or receptor binding affinity.

Industry: : Potential use in material sciences for the development of novel polymers or catalysts.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action is often studied in relation to its specific applications:

Binding to Enzymes: : The compound may act as an inhibitor by interacting with the active sites of enzymes.

Receptor Modulation: : Interaction with cellular receptors influencing signal transduction pathways.

Reactive Intermediates: : Formation of reactive intermediates that can further engage in biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with several heterocyclic derivatives reported in the literature:

Key Observations :

- Heterocyclic Diversity: The target compound’s methoxypyrazine and thiazole groups contrast with the benzo[d]thiazole in 3s and the thienothiophene in 7b. These differences influence electronic properties and solubility. For instance, the methoxy group may enhance hydrophilicity compared to 7b’s phenyl substituents .

- Synthesis Complexity : The synthesis of 3s involves straightforward alkylation and purification via column chromatography, whereas 7b requires multi-step condensation and reflux conditions . The target compound’s synthesis would likely demand selective coupling of its pyrazine and thiazole subunits.

Physicochemical and Spectroscopic Trends

- Molecular Weight: The target compound (estimated MW ≈ 372.44 g/mol) is lighter than 7b (538.64 g/mol) due to the absence of bulky phenyl and thienothiophene groups.

- IR/NMR Signatures: The C=O stretch in 7b (1720 cm⁻¹) aligns with typical methanone carbonyls, suggesting a similar peak for the target compound . The methoxypyrazine’s ether linkage (C-O-C) would likely produce a distinct signal near 1200–1250 cm⁻¹.

- Mass Spectrometry : 3s and 7b both exhibit prominent molecular ion peaks ([M⁺+H⁺] and M⁺, respectively), implying that the target compound would follow analogous fragmentation patterns.

Biological Activity

The compound (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone is a complex organic molecule that combines various heterocyclic components, including a methoxypyrazine and a thiazole moiety. This unique structure suggests potential biological activities that warrant detailed exploration.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This indicates the presence of multiple functional groups that may interact with biological systems.

1. Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit antibacterial and antifungal properties . The methoxypyrazine group is particularly noted for its antimicrobial effects , which could be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

2. Anticancer Potential

Preliminary studies suggest that derivatives of this compound may have cytotoxic effects against various cancer cell lines . The presence of the pyrrolidine ring is associated with enhanced interaction with cellular targets, potentially leading to apoptosis in malignant cells.

3. Neuroprotective Effects

Certain derivatives related to this compound have been reported to possess neuroprotective properties , which may be beneficial in the context of neurodegenerative diseases. The structural characteristics allow for modulation of neurotransmitter systems, possibly providing therapeutic effects in conditions like Alzheimer’s disease .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of signaling pathways, influencing cellular responses and contributing to the observed biological activities.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful. Below is a summary table highlighting key differences and similarities.

Case Studies

- Anticancer Activity : A study conducted on derivatives similar to this compound demonstrated significant cytotoxicity against human cancer cell lines, indicating potential as an anticancer agent .

- Neuroprotection : In vitro experiments showed that certain derivatives could reduce oxidative stress in neuronal cells, suggesting a protective role against neurodegeneration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone, and how can reaction conditions be optimized?

- Methodology: Start with a carboxylic acid derivative (e.g., 2-methylthiazole-4-carboxylic acid) and react it with a pyrrolidine intermediate under coupling agents like EDCI/HOBt. Optimize solvent (DMF or DCM), temperature (0–25°C), and stoichiometry (1:1 molar ratio). Monitor purity via LC-MS and adjust reaction time (2–24 hours) to improve yield .

- Key Parameters: Use high-resolution mass spectrometry (HRMS) to confirm molecular identity and column chromatography (silica gel, hexane/EtOAc gradient) for purification .

Q. Which analytical techniques are critical for characterizing this compound and resolving spectral ambiguities?

- Methodology:

- NMR: Assign peaks using - and -NMR, focusing on pyrrolidine (δ 2.5–3.5 ppm) and methoxypyrazine (δ 3.8–4.2 ppm) signals. Compare with analogous compounds (e.g., pyrazoline derivatives) to resolve overlapping signals .

- HRMS: Validate molecular formula with <1 ppm mass error.

- X-ray crystallography: Use SHELX software for crystal structure determination if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers investigate the biological target interactions of this compound, particularly with enzymes or receptors?

- Methodology:

- Molecular docking: Use AutoDock Vina to model interactions with targets like orexin receptors or CDKs, leveraging the methoxypyrazine moiety as a hydrogen bond acceptor .

- In vitro assays: Test inhibition of kinase activity (e.g., CDK2/9) at 0.1–10 µM concentrations. Validate via Western blot (phosphorylation status) and cell viability assays (MTT) .

- SAR studies: Modify the thiazole or pyrrolidine groups to assess impact on binding affinity .

Q. How should contradictory data in biological activity or synthetic yields be addressed?

- Methodology:

- Reproducibility checks: Standardize solvent purity (HPLC-grade) and reaction atmosphere (N inert conditions) .

- Comparative studies: Benchmark against structurally similar compounds (e.g., pyrazole-thiazole hybrids) to identify outliers in activity or stability .

- Statistical analysis: Apply ANOVA to biological triplicates; use Q-TOF MS to detect trace impurities affecting bioactivity .

Q. What strategies are effective for improving metabolic stability or bioavailability of this compound?

- Methodology:

- Prodrug design: Introduce hydrolyzable groups (e.g., ester linkages) on the pyrrolidine ring to enhance solubility .

- Microsomal assays: Test hepatic stability using rat liver microsomes (RLM) with NADPH cofactor. Monitor degradation via LC-MS/MS .

- LogP optimization: Adjust methoxy or methyl substituents to achieve LogP 2–3 (shake-flask method) for balanced permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.